molecular formula C6H12 B8812579 Ethylcyclobutane CAS No. 4806-61-5

Ethylcyclobutane

Cat. No. B8812579
Key on ui cas rn: 4806-61-5
M. Wt: 84.16 g/mol
InChI Key: NEZRFXZYPAIZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07300943B2

Procedure details

To 390 mL of THF at −78° C. was added n-BuLi (312 mL, 780 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 200 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky-white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutane carboxalate (50.0 g, 390.1 mmol in 100 mL of THF) was added down the inside of the flask over a 15 min period. After 1 hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for 2 hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (pH=7) and then diluted with EtOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (quantitative yield) as a colorless oil that was used without further purification. LRMS m/z (APCl) 121 (M−1).
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 mL
Type
reactant
Reaction Step Four
Name
Quantity
390 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[C:6](#[N:8])[CH3:7].C(C1CCC1)C.C(#N)C.[C:18](=O)=[O:19]>C1COCC1>[CH:5]1([C:18](=[O:19])[CH2:7][C:6]#[N:8])[CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
40.7 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.C(=O)=O
Step Four
Name
Quantity
312 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
390 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(˜15 min)
Duration
15 min
ADDITION
Type
ADDITION
Details
was added down the inside of the flask over a 15 min period
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched cold by the dropwise addition of 2 N HCl (pH=7)
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.